4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile
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Overview
Description
4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is an organic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a thiophene ring, a nitrile group, and a methyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile typically involves the reaction of 4-methylpentanenitrile with thiophene-3-carbonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and nitrile group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(thiophene-2-carbonyl)pentanenitrile
- 4-Methyl-2-(furan-3-carbonyl)pentanenitrile
- 4-Methyl-2-(pyridine-3-carbonyl)pentanenitrile
Uniqueness
4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is unique due to the specific positioning of the thiophene ring and the nitrile group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-(thiophene-3-carbonyl)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8(2)5-10(6-12)11(13)9-3-4-14-7-9/h3-4,7-8,10H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRATYRFYSLMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)C(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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